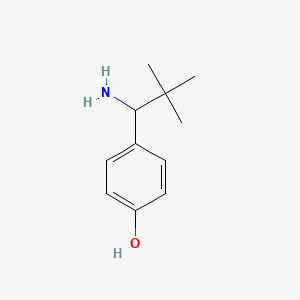
4-(1-Amino-2,2-dimethylpropyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Amino-2,2-dimethylpropyl)phenol is an organic compound with the molecular formula C11H17NO It is a phenolic compound with an amino group attached to a dimethylpropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2,2-dimethylpropyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a nucleophile. For example, starting with 4-bromo-2,2-dimethylpropylbenzene, the amino group can be introduced through a substitution reaction using ammonia or an amine under appropriate conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-2,2-dimethylpropyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form corresponding amines or other reduced products.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., ammonia, amines) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various amines .
Scientific Research Applications
4-(1-Amino-2,2-dimethylpropyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1-Amino-2,2-dimethylpropyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can form covalent bonds or undergo further chemical modifications. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Similar in structure but with a tert-butyl group instead of the dimethylpropyl group.
4-tert-Amylphenol: Contains a tert-amyl group, differing in the length and branching of the alkyl chain.
4-(1,1-Dimethylpropyl)phenol: Lacks the amino group, making it less reactive in certain chemical reactions.
Uniqueness
4-(1-Amino-2,2-dimethylpropyl)phenol is unique due to the presence of both the phenolic and amino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications and interactions in various fields of research and industry .
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-(1-amino-2,2-dimethylpropyl)phenol |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)10(12)8-4-6-9(13)7-5-8/h4-7,10,13H,12H2,1-3H3 |
InChI Key |
LEDHNBKVEOFYAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=CC=C(C=C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


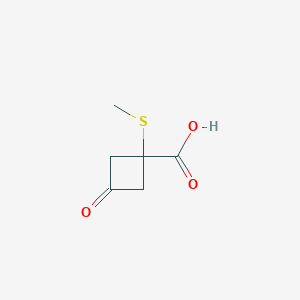

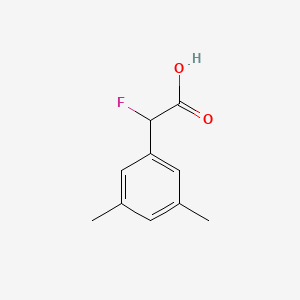
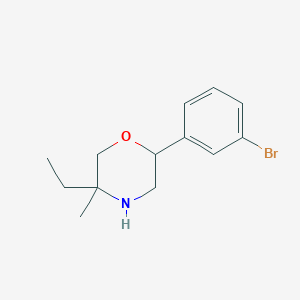
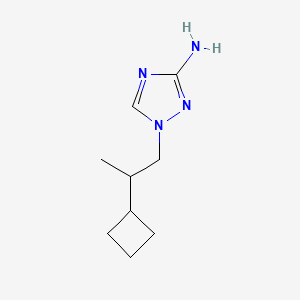
![4-Ethyl-4-methyl-4H,5H,6H,7H-thieno[3,2-C]pyridine](/img/structure/B13073457.png)
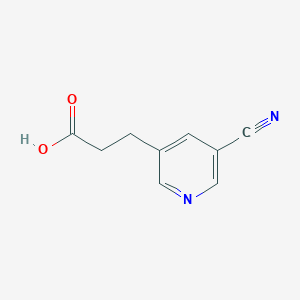

![1-[2-(1H-1,2,4-Triazol-1-YL)phenyl]propan-1-one](/img/structure/B13073469.png)
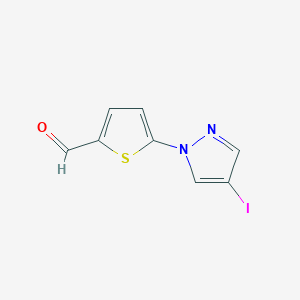
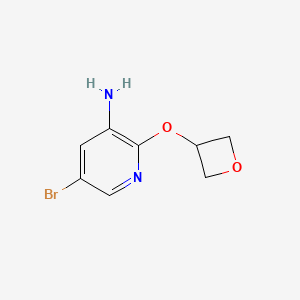
![3-[(1-Benzothiophen-7-yl)amino]propanenitrile](/img/structure/B13073481.png)
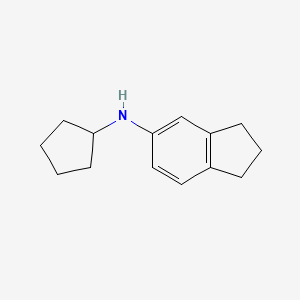
![1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073522.png)
